2-ethyl-3-methyl-3H-isoindol-1-one
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Overview
Description
2-ethyl-3-methyl-3H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by its unique structure, which includes an isoindole ring substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-3H-isoindol-1-one can be achieved through several methods. One common approach involves the reaction of 2-ethyl-3-methyl-1H-isoindole with an oxidizing agent to form the desired product. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-methyl-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoindole derivatives .
Scientific Research Applications
2-ethyl-3-methyl-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methyl-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-2,3-dihydro-3-methyl-1H-isoindol-1-one
- 1-ethyl-2,3,3-trimethyl-3H-indolium iodide
Uniqueness
2-ethyl-3-methyl-3H-isoindol-1-one is unique due to its specific substitution pattern on the isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-3-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO/c1-3-12-8(2)9-6-4-5-7-10(9)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
GWOLBDVBGAEYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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